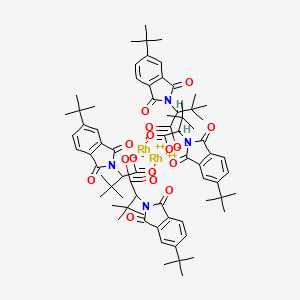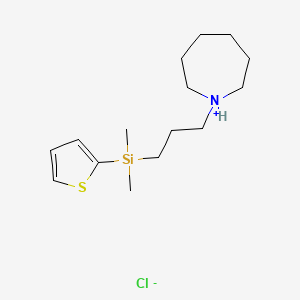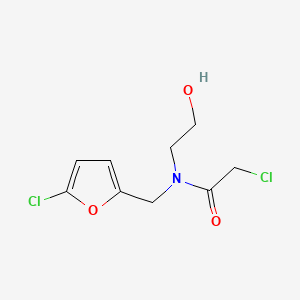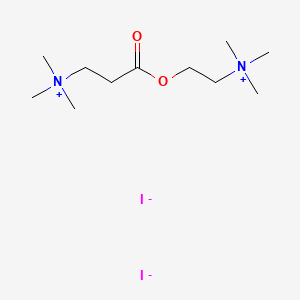
1-Propanaminium, N,N,N-trimethyl-3-oxo-3-(2-(trimethylammonio)ethoxy)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide is a complex organic compound with the molecular formula C13H30I2N4O2 and a molecular weight of 528212
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of the trimethylazaniumyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled environments to maintain the purity and consistency of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It can be used in the development of new pharmaceuticals and therapeutic agents.
Industry: Its unique properties make it suitable for use in various industrial processes, including material science and nanotechnology.
Mechanism of Action
The mechanism by which trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
Trimethyl-[2-[[3-oxo-3-[2-(trimethylazaniumyl)ethylamino]propanoyl]amino]ethyl]azanium diiodide
Uniqueness: Trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium diiodide is unique due to its specific structural features and the presence of the trimethylazaniumyl group, which differentiates it from other similar compounds.
Properties
CAS No. |
82278-60-2 |
|---|---|
Molecular Formula |
C11H26I2N2O2 |
Molecular Weight |
472.15 g/mol |
IUPAC Name |
trimethyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C11H26N2O2.2HI/c1-12(2,3)8-7-11(14)15-10-9-13(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JYRUXVXCMXZNKO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


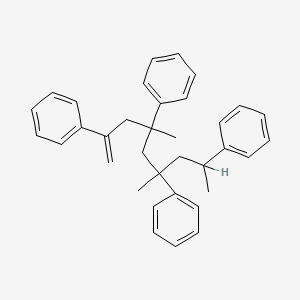
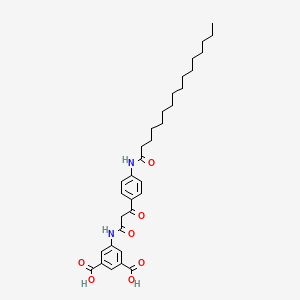
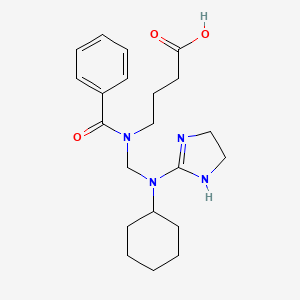
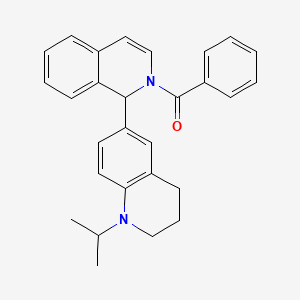
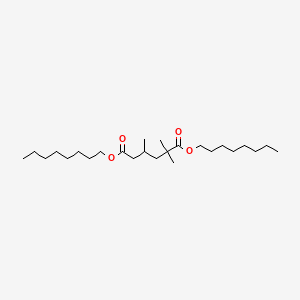
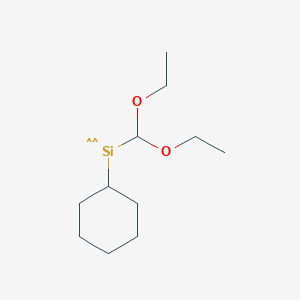
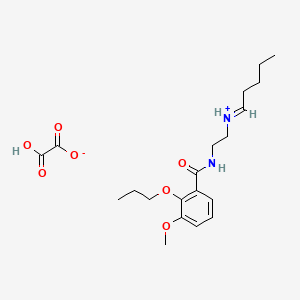
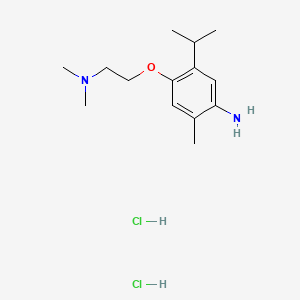
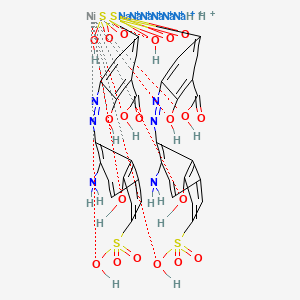
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
